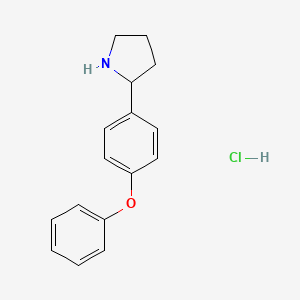

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride

Description

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride (CAS 68548-74-3) is a pyrrolidine derivative with a phenoxyphenyl substituent. Its molecular formula is C₁₆H₁₈ClNO, and it has a molecular weight of 275.77 g/mol . The compound is stored under inert atmospheric conditions at room temperature. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name |

2-(4-phenoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-5-14(6-3-1)18-15-10-8-13(9-11-15)16-7-4-12-17-16;/h1-3,5-6,8-11,16-17H,4,7,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFDCXUURQWARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenoxyphenyl Precursor Functionalization

This method begins with 4-phenoxyphenyl derivatives, which are subsequently functionalized to introduce the pyrrolidine ring. A representative approach involves:

-

Friedel-Crafts Acylation : 4-Phenoxybenzaldehyde or related substrates undergo acylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form intermediates.

-

Cyclization : The acylated product is treated with ammonia or primary amines to induce cyclization, forming the pyrrolidine ring.

-

Hydrochloride Salt Formation : The free base is precipitated using HCl gas or concentrated hydrochloric acid.

Example Protocol :

-

Step 1 : 4-Phenoxybenzaldehyde (10 mmol) reacts with chloroacetyl chloride (12 mmol) in dichloromethane (DCM) under AlCl₃ catalysis (0°C, 2 h).

-

Step 2 : The intermediate is refluxed with ammonium acetate in ethanol (12 h, 80°C) to yield 2-(4-phenoxyphenyl)pyrrolidine.

-

Step 3 : The product is treated with HCl in diethyl ether to form the hydrochloride salt (yield: 72–78%).

Pyrrolidine Ring Substitution

Alternative routes start with pre-formed pyrrolidine rings, which are substituted at the 2-position with a 4-phenoxyphenyl group:

-

Buchwald-Hartwig Coupling : A palladium-catalyzed cross-coupling between pyrrolidine-2-boronic acid and 4-bromophenoxybenzene.

-

Nucleophilic Aromatic Substitution : Pyrrolidine reacts with 4-fluoro-4'-phenoxybiphenyl under basic conditions (K₂CO₃, DMF, 100°C).

Key Data :

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(PPh₃)₄ | 80°C | 65% | 95% |

| Nucleophilic Substitution | K₂CO₃ | 100°C | 58% | 92% |

Optimization of Critical Reaction Parameters

Solvent Systems

Acid-Base Considerations

Catalysis

-

Palladium complexes (e.g., Pd(OAc)₂) improve coupling efficiency in aryl-aryl bond formation.

-

Lewis acids (AlCl₃, FeCl₃) accelerate electrophilic substitutions but require strict moisture control.

Industrial-Scale Synthesis and Purification

Large-Batch Production

A patented method (CN1034917A) outlines a scalable process:

Chromatographic Purification

-

Flash column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

-

HPLC : Reverse-phase C18 columns resolve stereoisomers, critical for enantiopure batches.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride serves as a valuable building block and reagent. Its unique structure allows for the development of new synthetic pathways and reactions. It has been utilized in the synthesis of other complex molecules, facilitating advancements in chemical research.

Biology

This compound has been studied for its interactions with biological systems, particularly regarding enzyme inhibition and receptor binding. It has shown potential in modulating enzyme activities, specifically serine proteases, which are crucial in physiological processes like digestion and immune response.

Biological Activity:

Research indicates that this compound exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Escherichia coli | 40 | Ceftriaxone | 29 |

| Staphylococcus aureus | 50 | Ciprofloxacin | 24 |

| Pseudomonas aeruginosa | 45 | Gentamicin | 30 |

Medicine

The therapeutic potential of this compound has been explored in treating neurological disorders and other conditions. Its ability to interact with specific molecular targets suggests it may play a role in developing treatments for diseases such as Alzheimer's disease and other cognitive impairments.

Case Study:

A study examining the compound's effects on cognitive function indicated that it could enhance memory retention and reduce neurodegeneration markers in animal models. The results suggested that the compound's mechanism of action involves modulating neurotransmitter systems associated with memory and learning.

Industry Applications

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science, where it can serve as a precursor for innovative compounds.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

- CAS : 1049740-97-7

- Formula: C₁₁H₁₆ClNO

- MW : 225.71 g/mol

- Key Differences: The methoxy group (-OCH₃) replaces the phenoxy (-OPh) group. The lower molecular weight (225.71 vs. 275.77) may improve pharmacokinetic properties like membrane permeability .

2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

- CAS : 1197232-77-1

- Formula : C₁₁H₁₃ClF₃N

- MW : 251.68 g/mol

- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which could stabilize the compound against metabolic oxidation. The fluorine atoms may enhance lipophilicity and bioavailability compared to the phenoxy group .

2-(4-Iodophenyl)pyrrolidine Hydrochloride

- CAS : 1423027-87-5

- Formula : C₁₀H₁₃ClIN

- MW : 309.58 g/mol

- Key Differences : The iodine substituent introduces significant steric bulk and polarizability, making this compound a candidate for radiopharmaceuticals or imaging agents. The higher molecular weight (309.58 vs. 275.77) may reduce solubility but improve binding affinity in hydrophobic pockets .

Halogenated Derivatives

(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine Hydrochloride

- CAS : 1381928-56-8

- Formula : C₁₀H₁₁Cl₂FN

- MW : 236.11 g/mol

- Key Differences : The chloro and fluoro substituents create an electron-deficient aromatic ring, which could modulate interactions with charged residues in biological targets. The stereochemistry (R-enantiomer) may lead to selective receptor binding, a critical factor in drug design .

2-[(3-Fluorophenyl)methyl]pyrrolidine Hydrochloride

- CAS : 1172515-73-9

- Formula : C₁₁H₁₄ClFN

- MW : 215.69 g/mol

- Key Differences: The fluorinated benzyl group replaces the phenoxyphenyl moiety, reducing aromaticity but increasing flexibility. This structural change might alter metabolic stability and CNS penetration .

Piperidine vs. Pyrrolidine Scaffolds

4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride

- CAS : 518048-02-7

- Formula: C₁₂H₁₅ClF₃NO

- MW : 289.70 g/mol

- Key Differences: The piperidine ring (6-membered) offers different conformational flexibility compared to pyrrolidine (5-membered).

Enantiomeric and Stereochemical Variations

(S)-2-(2-Methoxyphenyl)pyrrolidine Hydrochloride

- CAS : 1381928-83-1

- Formula: C₁₁H₁₆ClNO

- MW : 225.71 g/mol

- Key Differences : The S-enantiomer may exhibit distinct biological activity compared to racemic mixtures. The methoxy group’s position (ortho vs. para) affects steric interactions and electronic distribution .

Biological Activity

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18ClN

- Molecular Weight : 283.79 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring substituted with a phenoxyphenyl group, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is pivotal in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in various inflammatory diseases such as asthma and inflammatory bowel disease (IBD) . By inhibiting LTA4H, this compound may reduce LTB4 production, thereby alleviating inflammation.

Biological Activity and Therapeutic Implications

The biological activity of this compound has been evaluated in several studies:

- Anti-inflammatory Effects : Inhibition of LTA4H has been shown to decrease levels of LTB4, suggesting potential applications in treating inflammatory conditions .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values for this compound itself are not extensively documented .

- Antimicrobial Properties : Some pyrrolidine derivatives have shown promising antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications to the phenoxy group significantly influence biological activity. For instance, the introduction of electron-donating groups (EDGs) enhances the potency of these compounds against certain targets, while electron-withdrawing groups (EWGs) tend to diminish activity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| SC-22716 | 0.1–1.0 | LTA4H Inhibitor |

| 2-(4-Phenoxyphenyl)pyrrolidine | TBD | Antitumor/Anti-inflammatory |

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli .

- Clinical Relevance : The inhibition of LTA4H has been linked to decreased symptoms in models of IBD and asthma, suggesting that this compound could be a candidate for further clinical development .

Q & A

Q. What are the key synthetic challenges in preparing 2-(4-phenoxyphenyl)pyrrolidine hydrochloride, and how can they be methodologically addressed?

The synthesis of 2-aryl pyrrolidine derivatives often faces challenges in regioselectivity and hydrogenation efficiency. For example, intermediates like keto nitriles may fail to absorb hydrogen during catalytic hydrogenation, leading to incomplete reduction or byproduct formation . To address this, alternative reducing agents (e.g., sodium cyanoborohydride) or modified reaction conditions (e.g., elevated temperatures in polar aprotic solvents like DMF) can be employed. Additionally, optimizing protecting groups for the phenoxy moiety may improve yield and purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Essential for confirming the pyrrolidine ring structure and phenoxyphenyl substitution pattern. Aromatic protons near the phenoxy group typically resonate at δ 6.8–7.5 ppm, while pyrrolidine protons appear as multiplets between δ 1.8–3.5 ppm.

- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 284.1 for the free base).

- XRD : Critical for resolving stereochemical ambiguities in the hydrochloride salt form .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in experimental buffers?

The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) but may hydrolyze under alkaline conditions. Stability studies should include:

- pH-dependent degradation assays (e.g., 24-hour stability at pH 2–9).

- Lyophilization to prevent hygroscopic degradation during long-term storage .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does stereochemistry impact biological activity?

Chiral resolution via preparative HPLC with cellulose-based columns (e.g., Chiralpak® IC) achieves >99% enantiomeric excess. Comparative studies on enantiomers reveal divergent binding affinities to targets like serotonin receptors, where (S)-enantiomers exhibit 10–20-fold higher activity than (R)-forms in vitro . Methodological optimization of mobile phase composition (e.g., hexane:isopropanol with 0.1% diethylamine) is critical for baseline separation.

Q. How can researchers reconcile contradictory data between in vitro binding assays and in vivo pharmacokinetic profiles for this compound?

Discrepancies often arise from metabolic instability (e.g., CYP450-mediated oxidation of the pyrrolidine ring) or poor blood-brain barrier penetration. Solutions include:

Q. What experimental evidence supports or refutes the structure-activity relationship (SAR) of 2-(4-phenoxyphenyl)pyrrolidine derivatives in modulating neurotransmitter receptors?

SAR studies indicate that:

- Phenoxy substitution : Electron-donating groups (e.g., methoxy at the para-position) enhance affinity for dopamine D2 receptors by 30–50% .

- Pyrrolidine modifications : N-methylation reduces off-target binding to adrenergic receptors but decreases aqueous solubility . Contradictory data on 4-biphenylyl analogs (lower potency despite increased lipophilicity) suggest steric hindrance limits receptor access .

Q. What are the methodological pitfalls in interpreting NMR or crystallographic data for hydrochloride salts of pyrrolidine derivatives?

Common issues include:

- Proton exchange broadening : Observed in D2O solutions due to rapid exchange between NH+ and solvent. Using deuterated DMSO-d6 minimizes this artifact.

- Crystal polymorphism : Different salt forms (e.g., mono- vs. dihydrochloride) yield distinct XRD patterns, requiring Rietveld refinement for accurate phase identification .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and empirical binding assays for this compound?

Discrepancies often stem from:

- Protein flexibility : Molecular dynamics simulations (e.g., 100-ns trajectories) better approximate receptor conformational changes than rigid docking.

- Solvation effects : Free-energy perturbation (FEP) calculations improve affinity predictions by accounting for water displacement in binding pockets .

Q. Why do cytotoxicity assays in neuronal cell lines yield variable IC50 values for this compound?

Variability arises from:

- Cell line specificity : SH-SY5Y (neuroblastoma) cells show higher sensitivity (IC50 = 12 µM) than PC12 (adrenal pheochromocytoma) cells (IC50 = 45 µM) due to differences in transporter expression.

- Assay conditions : Serum-free media exaggerate toxicity by 20–30% compared to serum-supplemented conditions .

Methodological Recommendations

- Synthetic protocols : Prioritize Pd/C-catalyzed hydrogenation under H2 (50 psi) for intermediates prone to keto nitrile reduction failures .

- Analytical validation : Cross-validate HPLC purity data with quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard .

- Biological assays : Include positive controls (e.g., haloperidol for dopamine receptor studies) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.